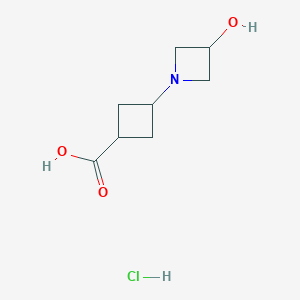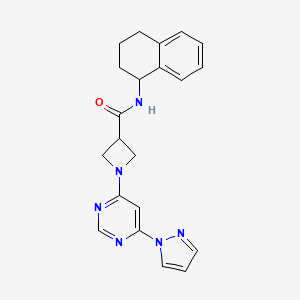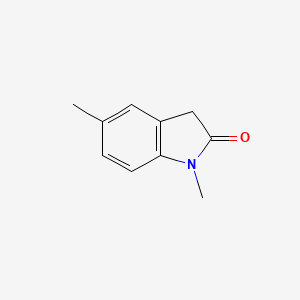
3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2287335-09-3 . It has a molecular weight of 207.66 . The IUPAC name for this compound is 3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3.ClH/c10-7-3-9(4-7)6-1-5(2-6)8(11)12;/h5-7,10H,1-4H2,(H,11,12);1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound is actively researched within the context of synthesizing novel cyclic and bicyclic amino acids, showcasing its utility in the generation of complex molecular structures through photochemical routes and stereoselective synthesis. For example, Chang et al. (2018) detail a method for synthesizing hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid, highlighting the compound's relevance in producing enantiomers with specific geometric configurations. This process includes [2 + 2]-photocycloaddition reactions, showcasing the compound's potential in generating structurally complex amino acids with potential pharmaceutical applications Chang et al., 2018.
Reactivity and Functionalization
Singh et al. (2008) discuss the broader class of azetidines, to which our compound is related, outlining their synthesis from acyclic precursors and their transformation into useful amides, alkenes, and amines. This work underscores the functional versatility of azetidines, suggesting potential avenues for the functionalization and application of our compound in various chemical synthesis contexts Singh et al., 2008.
Antibacterial and Antifungal Applications
Research on derivatives of azetidinones, closely related to the compound , indicates significant antibacterial and antifungal activities. Walsh et al. (1996) synthesized 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, evaluating their efficacy against a range of pathogenic fungi and bacteria. This suggests that derivatives of our compound could have potential applications in developing new antimicrobial agents Walsh et al., 1996.
Pharmaceutical Development
The exploration of azetidine derivatives extends into pharmaceutical development, where their synthesis and functionalization have led to compounds with potential as enzyme inhibitors, anticancer agents, and more. This is highlighted by the synthesis and evaluation of azetidine-based compounds for their NMDA receptor antagonist activity and anticonvulsant action, indicating the therapeutic potential of such structures in neuroscience and pharmacology Gaoni et al., 1994.
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7-3-9(4-7)6-1-5(2-6)8(11)12;/h5-7,10H,1-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIDSIDXEBXPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2CC(C2)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287335-09-3 |
Source


|
| Record name | 3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[phenyl(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2642931.png)





![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2642940.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642941.png)
![5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2642942.png)
![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2642945.png)


